

beta-Acetoxyisovalerylshikonin molecular weight and formula

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *beta-Acetoxyisovalerylshikonin*

Cat. No.: *B15592949*

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An In-depth Technical Guide to β -Acetoxyisovalerylshikonin

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, biological activities, and analytical methodologies related to β -acetoxyisovalerylshikonin. The information is intended to support research and development efforts in the fields of pharmacology, natural product chemistry, and drug discovery.

Core Compound Summary

β -Acetoxyisovalerylshikonin is a naturally occurring naphthoquinone derivative. It belongs to the shikonin family of compounds, which are well-documented for their diverse pharmacological effects, including anti-inflammatory, antimicrobial, and wound-healing properties. As an ester of shikonin, β -acetoxyisovalerylshikonin contributes to the therapeutic activities of the plant extracts from which it is isolated.

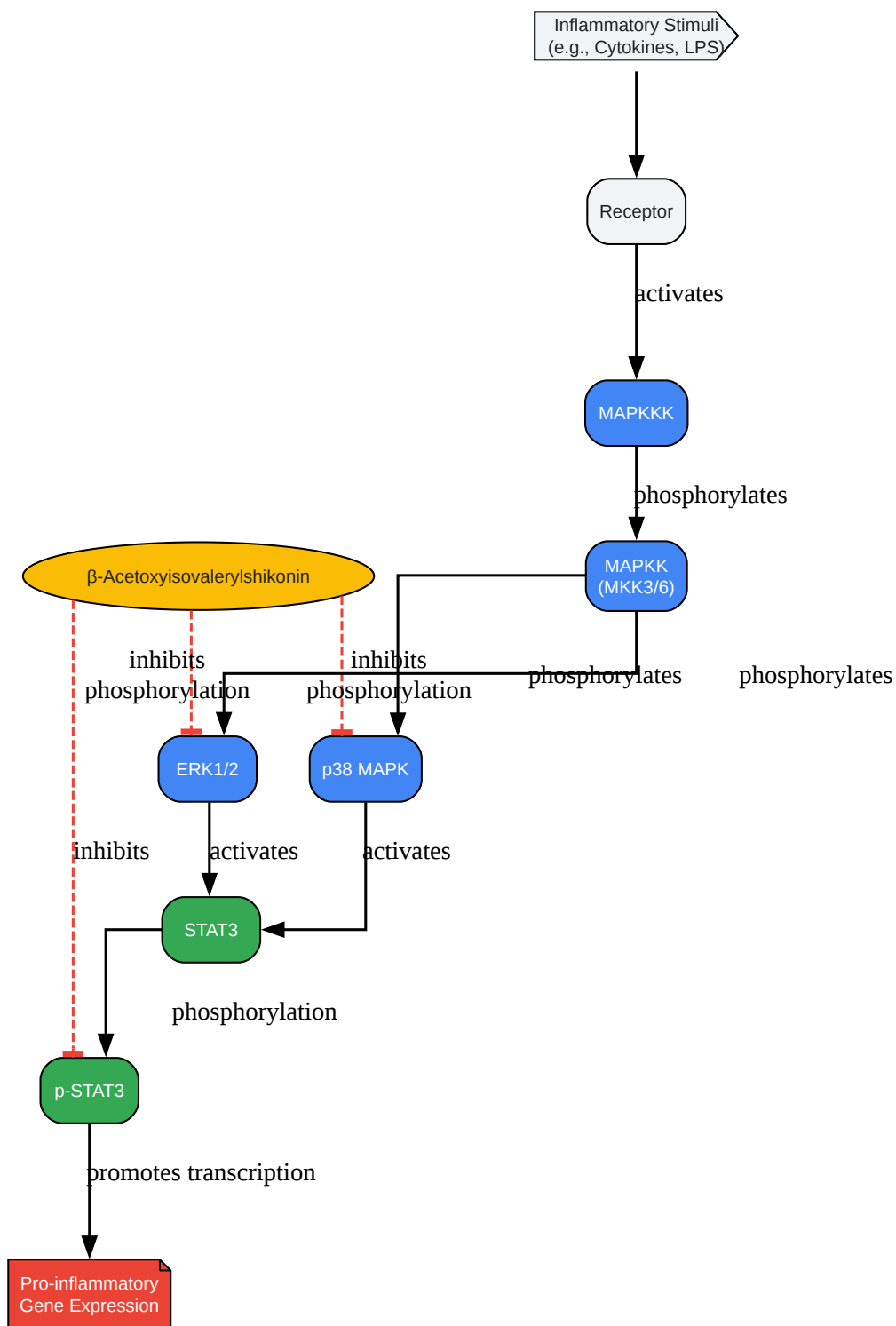
Quantitative Data Summary

Property	Value	Reference
Molecular Formula	C ₂₃ H ₂₆ O ₈	[1]
Molecular Weight	430.4 g/mol	[1]
IUPAC Name	[(1R)-1-(5,8-dihydroxy-1,4-dioxonaphthalen-2-yl)-4-methylpent-3-enyl] 3-acetyloxy-3-methylbutanoate	[1]
CAS Number	69091-17-4	[2]
Synonyms	Beta-Acetoxyisovalerylshikonin, β-Acetoxyisovalerylalkannin	[1][2]

Biological Activity and Mechanism of Action

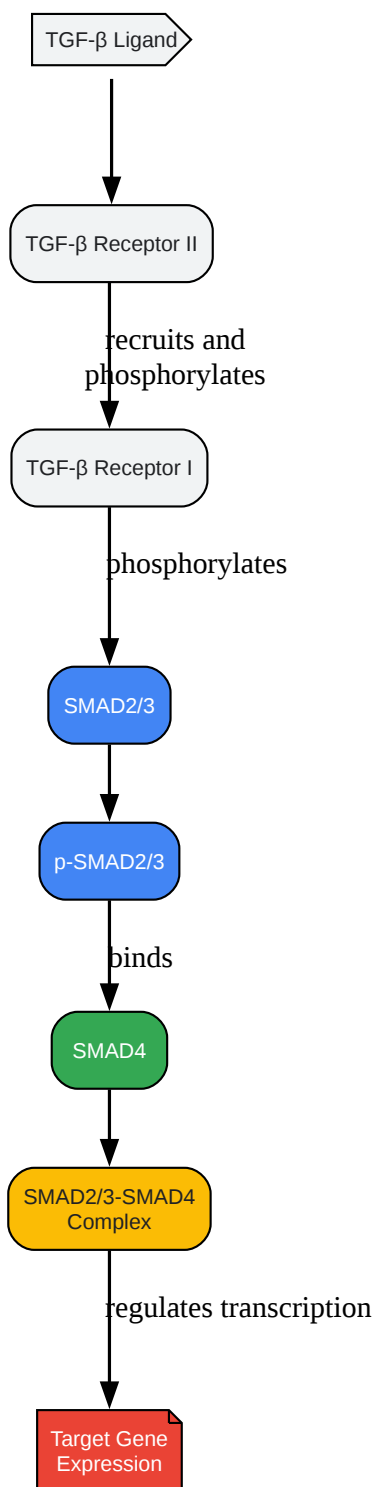
β-Acetoxyisovalerylshikonin has demonstrated significant potential in modulating key signaling pathways implicated in inflammatory processes. Its primary mechanisms of action are centered on the regulation of the Mitogen-Activated Protein Kinase (MAPK) and Signal Transducer and Activator of Transcription 3 (STAT3) signaling cascades.

Signaling Pathway Diagrams



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Caption: Inhibition of the MAPK/STAT3 signaling pathway by β -acetoxyisovalerylshikonin.



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Caption: Overview of the canonical TGF- β /SMAD signaling pathway.

Experimental Protocols

Quantification of β -Acetoxyisovalerylshikonin using HPTLC

This method allows for the simultaneous quantification of β -acetoxyisovalerylshikonin and related shikonin derivatives in plant extracts.[3]

1. Sample Preparation:

- Accurately weigh the dried and powdered plant material.
- Extract the sample with a suitable solvent (e.g., methanol, ethanol) using ultrasonication or another appropriate extraction technique.
- Filter the extract and evaporate the solvent to dryness.
- Reconstitute the dried extract in a known volume of the mobile phase.

2. Chromatographic Conditions:

- Stationary Phase: HPTLC plates pre-coated with silica gel 60 RP-18 F254S.
- Mobile Phase: A mixture of acetonitrile, methanol, and 5% formic acid in water (40:2:8, v/v/v).
- Application: Apply standard solutions of β -acetoxyisovalerylshikonin and sample extracts as bands of appropriate width using an automated TLC applicator.
- Development: Develop the plate in a chromatographic chamber pre-saturated with the mobile phase.
- Detection: After development, dry the plate and perform densitometric scanning at 520 nm in reflection/absorption mode.

3. Calibration and Quantification:

- Prepare a series of standard solutions of β -acetoxyisovalerylshikonin at different concentrations.

- Apply the standard solutions to the HPTLC plate alongside the sample extracts.
- Generate a calibration curve by plotting the peak area against the concentration of the standard.
- Determine the concentration of β -acetoxyisovalerylshikonin in the sample extracts by interpolating their peak areas on the calibration curve.

In Vitro Anti-inflammatory Assay: Measurement of Nitric Oxide (NO) Production

This assay assesses the ability of β -acetoxyisovalerylshikonin to inhibit the production of nitric oxide, a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophages.

1. Cell Culture:

- Culture a suitable macrophage cell line (e.g., RAW 264.7) in appropriate culture medium supplemented with fetal bovine serum and antibiotics.
- Seed the cells in 96-well plates at a predetermined density and allow them to adhere overnight.

2. Treatment:

- Pre-treat the cells with various concentrations of β -acetoxyisovalerylshikonin for 1-2 hours.
- Induce an inflammatory response by adding LPS (e.g., 1 μ g/mL) to the wells (except for the negative control).
- Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known anti-inflammatory drug).

3. Nitrite Measurement (Griess Assay):

- After a 24-hour incubation period, collect the cell culture supernatant.
- Mix the supernatant with an equal volume of Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine).

- Incubate at room temperature for 10-15 minutes.
- Measure the absorbance at 540 nm using a microplate reader.

4. Data Analysis:

- Generate a standard curve using known concentrations of sodium nitrite.
- Calculate the nitrite concentration in the samples from the standard curve.
- Determine the percentage inhibition of NO production by β -acetoxyisovalerylshikonin compared to the LPS-stimulated control.

Western Blot Analysis of MAPK Pathway Activation

This protocol outlines the general steps for assessing the effect of β -acetoxyisovalerylshikonin on the phosphorylation of key proteins in the MAPK pathway in a suitable cell line (e.g., HaCaT keratinocytes).

1. Cell Lysis and Protein Quantification:

- Treat cells with β -acetoxyisovalerylshikonin and/or an inflammatory stimulus.
- Lyse the cells in a suitable lysis buffer containing protease and phosphatase inhibitors.
- Determine the protein concentration of the lysates using a standard protein assay (e.g., BCA assay).

2. SDS-PAGE and Protein Transfer:

- Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
- Transfer the separated proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

3. Immunoblotting:

- Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20) to prevent non-specific antibody binding.
- Incubate the membrane with primary antibodies specific for the phosphorylated and total forms of MAPK proteins (e.g., p-p38, p38, p-ERK1/2, ERK1/2).
- Wash the membrane and incubate with an appropriate horseradish peroxidase (HRP)-conjugated secondary antibody.

4. Detection and Analysis:

- Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.
- Quantify the band intensities using densitometry software.
- Normalize the levels of phosphorylated proteins to the total protein levels to determine the effect of β -acetoxyisovalerylshikonin on protein activation.

Conclusion

β -Acetoxyisovalerylshikonin is a promising natural compound with well-defined chemical properties and significant anti-inflammatory activity. Its mechanism of action appears to be mediated, at least in part, through the inhibition of the MAPK/STAT3 signaling pathway. The experimental protocols provided in this guide offer a framework for the further investigation and characterization of this compound for potential therapeutic applications.

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- To cite this document: BenchChem. [beta-Acetoxyisovalerylshikonin molecular weight and formula]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15592949#beta-acetoxyisovalerylshikonin-molecular-weight-and-formula]

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